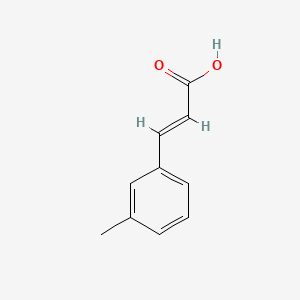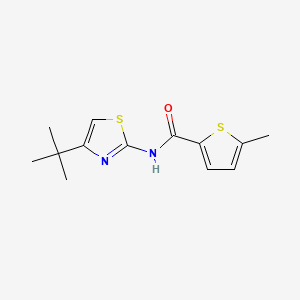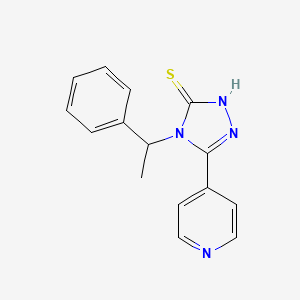![molecular formula C42H36O6 B1225367 Calix[6]arene CAS No. 96107-95-8](/img/structure/B1225367.png)
Calix[6]arene
説明
Synthesis Analysis
The synthesis of Calix[6]arene involves several methods, including condensation reactions between phenolic precursors and formaldehyde. These reactions lead to the formation of the macrocyclic framework. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields and purity. Notably, the active template approach, utilizing metal ions to guide the assembly of axle precursors around the macrocyclic cavity, has been successful in creating mechanically interlocked molecules containing Calix[6]arene .
Molecular Structure Analysis
Calix[6]arene’s structure comprises six phenolic units (aromatic rings) connected by methylene bridges. The upper rim of the macrocycle exhibits unique properties, allowing selective threading of axle-like components. The nonsymmetric arrangement of the wheels encircling the axle leads to diverse sequence isomers in 3rotaxanes. The three-dimensional architecture of Calix[6]arene plays a crucial role in its reactivity and binding properties .
Chemical Reactions Analysis
科学的研究の応用
Photocatalytic CO2 Reduction
Calix[6]arene has been utilized in the synthesis of titanium-oxo clusters for photocatalytic applications. These clusters, functionalized with Calix[6]arene, show promise in the cycloaddition of carbon dioxide to epoxides . This process is significant for CO2 fixation, a crucial step in addressing climate change by converting CO2 into useful chemicals .
Cytotoxic Activity Against Cancer Cells
Research has explored the synthesis of Calix[6]arene derivatives and their potential as cytotoxic agents against various human cancer cell lines. These compounds have been shown to inhibit the proliferation of cells in a dose-dependent manner, indicating their potential use in cancer treatment .
Analytical Chemistry
Calix[6]arene compounds have been widely used in analytical chemistry for purposes such as purification, chromatography, and catalysis . Their ability to act as enzyme mimics and in ion-selective electrodes makes them valuable for a range of analytical applications .
DNA Binding and Cell Transfection
Functionalized Calix[6]arenes can bind to DNA and induce cell transfection. This application is particularly relevant in the field of gene therapy, where delivering genetic material into cells is a fundamental process .
Pharmaceutical Intermediates
Calix[6]arene serves as a starting material for preparing functionalized derivatives used as pharmaceutical intermediates. This highlights its role in the development of new drugs and therapeutic agents .
Complexation and Organic Synthesis
The compound is also employed in complexation, which is the formation of a complex compound by the union of simpler compounds or elements. This property is essential in organic synthesis, where complexation can lead to the formation of new chemical entities .
作用機序
Target of Action
Calix6arene, a fascinating class of macrocycles, has been found to have a wide range of biological applications . It has been reported to target receptor tyrosine kinases (RTK) in pancreatic cancer cells . RTKs play a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
The mode of action of Calix6arene involves its interaction with its targets, leading to changes in their function. For instance, Calix6arene has been reported to diminish the lifespan of receptor tyrosine kinases in pancreatic cancer cells . This interaction leads to a decrease in the viability and proliferation of these cells .
Biochemical Pathways
Calix6arene affects various biochemical pathways. For instance, it has been shown to have an impact on the signaling pathways mediated by receptor tyrosine kinases . The disruption of these pathways can lead to a decrease in the aggressiveness of cancer cells .
Pharmacokinetics
The pharmacokinetics of Calix6It’s known that the compound’s unique physicochemical properties and biological activities make it a promising candidate for medicinal chemistry .
Result of Action
The result of Calix6arene’s action is a decrease in the viability and proliferation of pancreatic cancer cells . This is achieved through its interaction with receptor tyrosine kinases, leading to a decrease in their lifespan .
Action Environment
The action of Calix6arene can be influenced by various environmental factors. For instance, the compound has been shown to exhibit superior catalytic activity and high stability for CO2 fixation, owing to the presence of more metal catalytic sites and better photoelectric performance . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as light and the presence of certain metal ions .
特性
IUPAC Name |
heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36O6/c43-37-25-7-1-8-26(37)20-28-10-3-12-30(39(28)45)22-32-14-5-16-34(41(32)47)24-36-18-6-17-35(42(36)48)23-33-15-4-13-31(40(33)46)21-29-11-2-9-27(19-25)38(29)44/h1-18,43-48H,19-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSWUKWFQCVKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC6=CC=CC(=C6O)CC7=CC=CC1=C7O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369268 | |
| Record name | Calix[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calix[6]arene | |
CAS RN |
96107-95-8 | |
| Record name | Calix[6]arene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96107-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calix[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calix[6]arene (contains ca. 5% Benzene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure of calix[6]arene?
A1: Calix[6]arene consists of six phenol units linked by methylene bridges at the 2- and 6-positions, forming a cyclic structure resembling a chalice (calix in Latin). This arrangement creates a hydrophobic cavity capable of hosting guest molecules.
Q2: How does the conformation of calix[6]arene affect its properties?
A2: Calix[6]arene is conformationally flexible and can adopt various conformations, including cone, partial cone, 1,2-alternate, and 1,2,3-alternate. The preferred conformation influences the size and shape of the cavity, impacting its ability to bind specific guests. For example, the alkali metal salt of calix[6]arene exhibits a double partial cone conformation both in the solid state and as the parent acid []. Additionally, A,C-bridged calix[6]arenes adopt a cone conformation with shorter bridges (n=2, 3, 4 in N′,N′-bischloroacetodiamines) while longer bridges (n=6) favor an alternate conformation [, ].
Q3: How does calix[6]arene interact with guest molecules?
A4: Calix[6]arene interacts with guest molecules through various non-covalent forces, including hydrophobic effects, hydrogen bonding, cation-π interactions, and π-π stacking. The nature and strength of these interactions depend on both the calix[6]arene derivative and the guest molecule. [, , , , ]
Q4: What types of guests can calix[6]arenes bind?
A5: Calix[6]arenes can bind a wide range of guests, including metal ions, ammonium cations, anions, and neutral molecules. The selectivity and affinity for specific guests can be tuned by modifying the functional groups on the calix[6]arene scaffold. For example, p-sulfonic calix[6]arene exhibits a strong interaction with Cp2NbCl2 through Nb-O coordination with the sulfonate group, facilitating the inclusion of Cp2NbCl2 into the cavity. [] Additionally, bis-calix[6]arene receptors effectively bind ion triplets, specifically alkylammonium cations and various anions, with notable affinity for bis(n-alkylammonium) sulfates. []
Q5: Can calix[6]arenes be used for selective extraction of metal ions?
A6: Yes, functionalized calix[6]arenes demonstrate excellent selectivity for specific metal ions. For instance, calix[6]arene hydroxamic acid derivatives effectively extract heavy metal ions like Pb2+, Ni2+, Cu2+, and Mn2+ from simulated sewage []. Additionally, azo derivatives of calix[n]arenes exhibit high extraction efficiency for Ag+, Hg+, and Hg2+ due to strong complex formation with the azo groups [].
Q6: How can calix[6]arenes be used for sensing applications?
A7: Calix[6]arenes can be functionalized with fluorescent groups, like pyrene, to create fluorescent chemosensors. These sensors exhibit changes in their fluorescence properties upon binding to specific analytes, enabling their detection. For example, a fluorescent calix[6]tris-pyrenylurea displays remarkable selectivity for sulfate anions and can also detect phosphatidylcholine-type lipids [].
Q7: Can calix[6]arenes be used as catalysts?
A8: Yes, calix[6]arenes can act as catalysts in various reactions. For example, hexasulfonated calix[6]arene derivatives have shown significant catalytic activity in the acid-catalyzed hydration of 1-benzyl-1,4-dihydronicotinamide, exceeding the rate constants of noncyclic analogs [].
Q8: What are the potential applications of calix[6]arenes in drug delivery?
A9: Calix[6]arenes offer potential in drug delivery due to their ability to encapsulate drug molecules within their cavity and release them in a controlled manner. For example, 4-sulphonato-calix[6]arene, particularly in combination with hydroxypropyl-β-cyclodextrin (HP-β-CD), significantly enhances the aqueous solubility of niclosamide, a poorly water-soluble anthelmintic drug, making it a promising candidate for improving its bioavailability [].
Q9: How is computational chemistry used to study calix[6]arenes?
A10: Computational techniques, such as molecular mechanics, quantum chemical calculations, and molecular dynamics simulations, are essential tools to understand the conformational preferences, binding affinities, and dynamic behavior of calix[6]arenes and their complexes. For example, molecular mechanics optimization of triply bridged calix[6]arenes accurately predicted their NMR-derived structures [].
Q10: How does modifying the structure of calix[6]arene affect its activity?
A11: Modifications on both the upper and lower rims of calix[6]arene significantly impact its activity. For instance, introducing sulfonate groups enhances water solubility and enables the formation of stable complexes with metal ions like Cp2NbCl2 in the cavity [, ]. Furthermore, optically pure calix[6]arenes with chiral amino arms attached to the lower rim demonstrate selective binding towards neutral guests, showcasing the impact of chirality on molecular recognition [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B1225284.png)

![4-[[4-(Benzenesulfonyl)-1-piperazinyl]-oxomethyl]-2-methyl-1-phthalazinone](/img/structure/B1225286.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl-methylamino]ethanone](/img/structure/B1225287.png)
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)-2-(2-naphthalenyloxy)acetamide](/img/structure/B1225288.png)
![(5E)-4-amino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one](/img/structure/B1225289.png)
![1-[2-[3-(1-Methylethenyl)phenyl]propan-2-yl]-3-(4-methyl-2-pyridinyl)urea](/img/structure/B1225290.png)
![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B1225292.png)


![2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone](/img/structure/B1225302.png)


